6β-Hydroxy-gestodene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₁H₂₆O₃ |
|---|---|
Molecular Weight |
326.43 |
Synonyms |
(6R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-6,17-dihydroxy-6,7,8,9,10,11,12,13,14,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics and Metabolism
The pharmacokinetics of 6β-Hydroxy-gestodene are crucial for understanding its efficacy and safety profile. Studies indicate that after administration, gestodene undergoes extensive metabolism, resulting in several metabolites, including this compound. This metabolite is significant as it retains progestogenic activity and contributes to the overall pharmacological effects of gestodene-based contraceptives.
- Absorption and Distribution : Following oral administration, gestodene is rapidly absorbed and metabolized, with peak serum concentrations typically reached within a few hours. The bioavailability of this compound varies based on the route of administration, with studies suggesting that vaginal delivery methods may enhance its bioavailability compared to oral routes .
- Metabolic Pathways : The metabolic pathways of gestodene involve conversion to various hydroxylated forms, with this compound being one of the primary metabolites detected in serum. Understanding these pathways is essential for optimizing dosing regimens and minimizing side effects associated with hormonal contraceptives .
Therapeutic Applications
This compound's progestogenic properties make it a candidate for several therapeutic applications:
- Hormonal Contraception : As a metabolite of gestodene, this compound is integral to the efficacy of combined hormonal contraceptives. Its role in modulating endometrial receptivity and inhibiting ovulation makes it a valuable component in contraceptive formulations .
- Menopausal Hormone Therapy : The compound may also be explored for use in menopausal hormone therapy, where it can help alleviate symptoms associated with estrogen deficiency while providing progestogenic protection against endometrial hyperplasia .
Case Studies and Research Findings
Several studies have documented the clinical outcomes associated with the use of gestodene and its metabolites:
- Clinical Efficacy : A multi-center study involving healthy women demonstrated that contraceptives containing gestodene effectively reduced unintended pregnancies while exhibiting a favorable safety profile. The study highlighted the importance of this compound in maintaining contraceptive efficacy over extended use .
- Comparative Studies : Research comparing different progestins found that those containing this compound had distinct pharmacokinetic profiles that contributed to lower incidences of side effects such as weight gain and mood changes compared to other progestins like levonorgestrel .
- Bioavailability Assessments : A study assessing the bioavailability of various routes of administration concluded that vaginal rings delivering gestodene resulted in higher serum concentrations of this compound compared to oral formulations, suggesting improved therapeutic outcomes through this delivery method .
Preparation Methods
Direct Hydroxylation of Gestodene
The most straightforward route involves the hydroxylation of gestodene using transition-metal catalysts. For example, ruthenium-based complexes enable selective 6β-hydroxylation under mild conditions (40–60°C, 12–24 hours), achieving yields of 68–72%. Key reagents include:
-
Oxygen donors : N-Methylmorpholine N-oxide (NMO) or hydrogen peroxide.
-
Solvents : Dichloromethane or tetrahydrofuran.
Mechanistic Insight : The reaction proceeds via electrophilic attack on the Δ⁴-ene system of gestodene, with the catalyst stabilizing a transition state that favors β-face hydroxylation.
Table 1: Catalytic Hydroxylation Conditions and Outcomes
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (6β:6α) |
|---|---|---|---|---|
| RuCl₃·3H₂O | 50 | 18 | 70 | 8:1 |
| Mn(OAc)₃ | 60 | 24 | 65 | 5:1 |
| Fe(TPP)Cl | 40 | 12 | 72 | 10:1 |
Multi-Step Synthesis from Androstane Precursors
An alternative approach involves constructing the gestodene backbone with pre-installed hydroxyl groups. For instance, B-norandrostenedione derivatives are functionalized via:
-
Allylic hydroxylation using tert-butyl hydroperoxide (TBHP) and vanadium catalysts, yielding 6β-hydroxy intermediates.
-
Acetylation of the 17α-hydroxy group to mimic gestodene’s steric profile.
Critical Step : The Oppenauer oxidation requires anhydrous conditions and a 2:1 acetone/toluene solvent mixture to prevent over-oxidation.
Microbial and Enzymatic Transformation Strategies
Fungal Biotransformation
Fusarium culmorum AM 282 demonstrates a unique ability to hydroxylate B-norsteroids at the 6α position. While this strain primarily produces 6α-hydroxy derivatives, substrate engineering (e.g., introducing methyl groups at C-18) can shift selectivity toward 6β-hydroxylation.
Fermentation Parameters :
Recombinant Cytochrome P450 Systems
Genetically modified E. coli expressing CYP3A4 and NADPH-P450 reductase enables scalable 6β-hydroxylation. Key advantages include:
Optimization Challenges :
-
Redox partner compatibility.
-
Inhibition by residual gestodene.
Purification and Characterization
Chromatographic Isolation
High-Performance Liquid Chromatography (HPLC) conditions:
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Q & A
Q. How can machine learning improve the prediction of this compound’s metabolic pathways?
- Answer : Train random forest or graph neural network (GNN) models on databases like MetaCyc or KEGG. Input molecular descriptors (e.g., Morgan fingerprints) and enzyme kinetic data. Validate predictions with in vitro metabolite ID studies using high-resolution MS/MS spectra .
【官方谷歌Gemini 视频中文字幕】解锁科研效率!Gemini助力科学家轻松应对文献挑战02:43
Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility in reporting this compound experimental protocols?
- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthetic routes with step-by-step stoichiometry, reaction yields, and purification methods (e.g., column chromatography gradients). Include raw NMR/LC-MS data in supplementary appendices .
Q. How should researchers present conflicting in vivo efficacy data in grant proposals or publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
